Pocenbrodib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

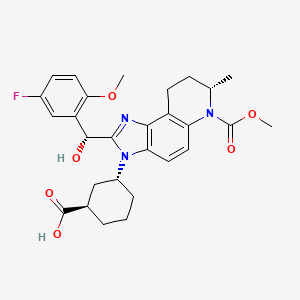

Structure

3D Structure

Properties

CAS No. |

2304372-79-8 |

|---|---|

Molecular Formula |

C28H32FN3O6 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

trans-(1R,3R)-3-[(7S)-2-[(R)-(5-fluoro-2-methoxyphenyl)-hydroxymethyl]-6-methoxycarbonyl-7-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-3-yl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C28H32FN3O6/c1-15-7-9-19-21(31(15)28(36)38-3)10-11-22-24(19)30-26(25(33)20-14-17(29)8-12-23(20)37-2)32(22)18-6-4-5-16(13-18)27(34)35/h8,10-12,14-16,18,25,33H,4-7,9,13H2,1-3H3,(H,34,35)/t15-,16+,18+,25+/m0/s1 |

InChI Key |

NOUKMOKAEKAWKS-FSEQIFNCSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3[C@@H]4CCC[C@H](C4)C(=O)O)[C@@H](C5=C(C=CC(=C5)F)OC)O |

Canonical SMILES |

CC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)C(C5=C(C=CC(=C5)F)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Therapeutic Target of Pocenbrodib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pocenbrodib (formerly known as FT-7051) is a potent, orally bioavailable small molecule inhibitor targeting the bromodomains of the CREB-binding protein (CBP) and the E1A-associated protein p300, two structurally and functionally related transcriptional co-activators.[1] By competitively binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, this compound disrupts their role in scaffolding protein complexes that regulate gene transcription. This inhibitory action leads to the downregulation of key oncogenic signaling pathways, most notably the androgen receptor (AR) and c-Myc pathways, which are critical drivers in the progression of castration-resistant prostate cancer (CRPC).[2][3] This document provides a comprehensive technical overview of the therapeutic target of this compound, its mechanism of action, and relevant preclinical and clinical data, along with detailed experimental methodologies.

The Therapeutic Target: CBP/p300

The primary therapeutic targets of this compound are the homologous proteins, CREB-binding protein (CBP) and p300.[4] These proteins are large, multi-domain nuclear phosphoproteins that function as transcriptional co-activators and possess intrinsic histone acetyltransferase (HAT) activity.[4] They play a pivotal role in the regulation of gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and protein function.[4]

CBP and p300 are involved in a multitude of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, including cancer. In the context of prostate cancer, CBP and p300 act as essential co-activators for the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[2] Upregulation of CBP/p300 is associated with resistance to anti-androgen therapies.[3]

Mechanism of Action

This compound is a bromodomain inhibitor. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound prevents their recruitment to chromatin and their interaction with acetylated transcription factors.[1] This disruption of protein-protein interactions leads to the inhibition of the transcriptional activation of target genes.

The primary downstream effects of this compound's inhibition of CBP/p300 in prostate cancer include:

-

Inhibition of Androgen Receptor (AR) Signaling: this compound treatment leads to a significant reduction in the protein levels of both full-length AR and its splice variants (e.g., AR-V7), which are often associated with resistance to therapy.[2][5] This, in turn, downregulates the expression of AR target genes such as prostate-specific antigen (PSA) and TMPRSS2.[5]

-

Downregulation of c-Myc: c-Myc is a potent oncogene that is frequently overexpressed in prostate cancer and contributes to tumor progression. This compound has been shown to decrease the protein levels of c-Myc.[6]

-

Modulation of NF-κB Signaling: CBP/p300 are also known to be co-activators for the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of CBP/p300 can lead to a decrease in the activity of the NF-κB subunit p65.[2][3]

The multifaceted mechanism of action of this compound, targeting multiple key oncogenic pathways, makes it a promising therapeutic agent for castration-resistant prostate cancer.

Quantitative Data

While specific binding affinity and potency data for this compound are not publicly available, data from a closely related and structurally similar CBP/p300 bromodomain inhibitor, CCS1477, provides a strong indication of its potency.

Table 1: Binding Affinity and Potency of a Representative CBP/p300 Inhibitor (CCS1477)

| Parameter | Target | Value (nM) | Assay Method |

| Binding Affinity (Kd) | p300 | 1.3 | Surface Plasmon Resonance (SPR) |

| CBP | 1.7 | Surface Plasmon Resonance (SPR) | |

| BRD4 | 222 | Surface Plasmon Resonance (SPR) | |

| Inhibitory Potency (IC50) | 22Rv1 cells | 96 | Cell Proliferation Assay |

| VCaP cells | 49 | Cell Proliferation Assay |

Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]

Table 2: In Vitro Antiproliferative Activity of CBP/p300 Inhibition in Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor Status | IC50 (nM) for CCS1477 |

| LNCaP | Androgen-sensitive | Not explicitly stated, but effective |

| VCaP | Androgen-sensitive, expresses AR-V7 | 49 |

| 22Rv1 | Castration-resistant, expresses AR-V7 | 96 |

| DU-145 | AR-negative | Minimal effect |

| PC-3 | AR-negative | Minimal effect |

Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting CBP/p300.

Experimental Workflow: Bromodomain Binding Assay

Caption: Workflow for a bromodomain binding assay.

Experimental Workflow: Cell Viability Assay

References

Early-Phase Clinical Development of Pocenbrodib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pocenbrodib (formerly FT-7051) is an orally administered, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. These proteins are critical co-activators of the androgen receptor (AR), a key driver in the progression of metastatic castration-resistant prostate cancer (mCRPC). By targeting the CBP/p300 axis, this compound represents a novel therapeutic strategy to overcome resistance to androgen receptor pathway inhibitors (ARPIs). This technical guide synthesizes the available data from early-phase clinical trials, detailing the experimental protocols, and outlining the underlying signaling pathways.

Mechanism of Action

This compound functions by selectively binding to the bromodomain of CBP and p300, preventing their interaction with acetylated lysine residues on histone and non-histone proteins. This inhibition disrupts the assembly of the transcriptional machinery required for the expression of AR-dependent genes, including those that drive tumor growth and proliferation. Preclinical studies have demonstrated that this mechanism is effective in both enzalutamide-sensitive and -resistant prostate cancer models.[1]

Signaling Pathway

The signaling pathway targeted by this compound is central to the transcriptional activity of the androgen receptor. The diagram below illustrates the mechanism by which this compound inhibits this pathway.

Caption: this compound inhibits the CBP/p300 bromodomain, disrupting AR-mediated gene transcription.

Early-Phase Clinical Trial Results

The COURAGE Study (Phase 1, NCT04575766)

The first-in-human study of this compound (then FT-7051) was a Phase 1, open-label, multicenter trial in men with mCRPC who had progressed on at least one prior androgen receptor pathway inhibitor.[2][3][4] The primary objectives were to evaluate the safety and tolerability of this compound and to determine the recommended Phase 2 dose.[3]

The study utilized a Bayesian Optimal Interval (BOIN) design with an accelerated titration phase to assess dose escalation.[2][3] this compound was administered orally on a 28-day cycle, with 21 days of treatment followed by a 7-day pause.[3] Key assessments included safety monitoring, pharmacokinetics (PK), pharmacodynamics (PD) through skin biopsies, and preliminary anti-tumor activity via Prostate-Specific Antigen (PSA) levels and radiographic imaging.[2][3]

The following tables summarize the preliminary findings from the COURAGE study, based on data released in October 2021 from an initial cohort of eight patients.[5] It is important to note that this represents a small patient sample from the early dose-escalation phase of the trial.

Table 1: Preliminary Safety and Efficacy from the COURAGE Study

| Parameter | Finding | Source |

| Patient Population | 8 men with late-line mCRPC | [5] |

| Treatment Discontinuation due to Adverse Events | 0 patients | [5] |

| Most Common Treatment-Emergent Adverse Events (TEAEs) | Majority were Grade 1 or 2 | [6][7] |

| PSA50 Response | One evaluable patient who completed >90 days of treatment demonstrated an ongoing PSA50 response | [5][7] |

Table 2: Preliminary Pharmacokinetic and Pharmacodynamic Findings

| Parameter | Finding | Source |

| Time to Maximum Concentration (Tmax) | Within 2 hours | [2][6][7] |

| Dose Proportionality | Exposure increased with dose in a greater than dose-proportional manner | [8] |

| Target Engagement | Reduction in H3K27AC (a CBP/p300 pathway biomarker) observed in skin biopsies | [2][6][7] |

| Predicted Efficacious Dose | The 150 mg dose approached the predicted efficacious concentration based on preclinical modeling | [2][6][7] |

P300-02-001 Study (Phase 1b/2a, NCT06785636)

The study is designed in two parts: a Phase 1b dose-escalation phase and a Phase 2a dose-expansion phase.

Phase 1b: This portion will assess this compound monotherapy at five escalating dose levels (50 mg, 100 mg, 150 mg, 200 mg, and 250 mg) administered once daily for 5 days followed by a 2-day pause.[10] The primary objective is to determine the safety and recommended Phase 2 dose.[3]

Phase 2a: This phase will evaluate the efficacy and safety of this compound as a monotherapy and in combination with abiraterone acetate, olaparib, or 177Lu-PSMA-617.[3] The primary endpoints for this phase include objective response rate and PSA decline.[10]

The workflow for the P300-02-001 study is depicted in the diagram below.

Caption: Workflow of the P300-02-001 Phase 1b/2a clinical trial.

Conclusion and Future Directions

The early-phase clinical development of this compound has demonstrated a favorable safety profile, target engagement, and preliminary signs of anti-tumor activity in patients with heavily pretreated mCRPC. The ongoing Phase 1b/2a trial will provide more comprehensive data on the efficacy and safety of this compound, both as a monotherapy and in combination with standard-of-care agents. These studies will be crucial in defining the role of this novel CBP/p300 inhibitor in the treatment landscape of advanced prostate cancer. Further investigation into biomarkers of response will also be critical for patient selection and optimizing clinical outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Study of FT-7051 in Men With MCRPC [clin.larvol.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. | Semantic Scholar [semanticscholar.org]

- 5. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]

- 6. 1stoncology.com [1stoncology.com]

- 7. sec.gov [sec.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]

- 10. urologytimes.com [urologytimes.com]

The Central Role of CBP/p300 in Androgen Receptor Signaling: A Technical Guide for Researchers

An In-depth Examination of the Co-activator Complex as a Therapeutic Target in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer development and progression.[1][2] Its transcriptional activity is not solely dependent on androgen binding but relies on the orchestrated recruitment of a multitude of co-regulator proteins. Among the most crucial of these are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP), and its paralog, p300.[3][4][5] These proteins function as indispensable co-activators that are essential for robust AR-mediated gene expression.[6] Overexpression and hyperactivity of CBP/p300 are increasingly recognized as key mechanisms in the progression to castration-resistant prostate cancer (CRPC), making them compelling therapeutic targets for advanced disease.[1][4][7]

This technical guide provides a detailed overview of the multifaceted role of CBP/p300 in AR signaling, presents quantitative data on their interactions and the effects of their inhibition, outlines key experimental protocols for their study, and visualizes the core signaling and experimental workflows.

Core Mechanism: How CBP/p300 Co-activates the Androgen Receptor

The function of CBP/p300 in AR signaling is centered on their ability to remodel chromatin and facilitate the assembly of the transcriptional machinery. This is achieved through a combination of protein-protein interactions and enzymatic activity.

-

Recruitment to the AR Complex: Upon androgen binding, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs).[8][9] This ligand-bound AR then recruits a series of co-activators. While early studies suggested an indirect interaction mediated by the Steroid Receptor Co-activator (SRC) family of proteins, more recent evidence points to a direct interaction between the AR's N-terminal domain (NTD) and p300.[3] The SRC proteins may serve to stabilize this activation complex.[3]

-

Histone Acetyltransferase (HAT) Activity: The primary enzymatic function of CBP/p300 is to transfer an acetyl group from acetyl-CoA to the lysine residues of histone tails.[3][10] This acetylation, particularly on sites like H3K18 and H3K27, neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone.[3] This "opens up" the chromatin structure, making it more accessible to the transcriptional machinery.[10][11]

-

Non-Histone Protein Acetylation: Beyond histones, CBP/p300 also acetylate numerous non-histone proteins, including the AR itself.[3][10] Acetylation of the AR is crucial for enhancing its transcriptional activity and protein stability.[3]

-

Bromodomain Function: CBP/p300 possess a bromodomain, which functions as a "reader" of acetylated lysine residues.[1][11] This allows CBP/p300 to bind to the very histone marks they create, effectively anchoring the transcriptional complex to active chromatin regions and propagating the signal.[11]

Quantitative Data on CBP/p300 Inhibition and Effects

The development of small molecule inhibitors targeting different domains of CBP/p300 has provided valuable quantitative data on their role in prostate cancer. These inhibitors primarily target either the acetyl-lysine binding bromodomain (BRD) or the catalytic HAT domain.

Table 1: Potency and Affinity of CBP/p300 Small Molecule Inhibitors

| Compound | Target Domain | Target Protein | Binding Affinity (Kd) / IC50 | Selectivity Notes | Reference |

| CCS1477 | Bromodomain | p300/CBP | - | A selective inhibitor of the p300/CBP bromodomain. | [1][7] |

| CCS1357 | Bromodomain | p300/CBP | Kd = 4 nM | Highly selective over BRD4 (Kd = 245 nM). | [12] |

| GNE-049 | Bromodomain | CBP | IC50 = 1.1 nM | Highly selective over BRD4 (IC50 = 4240 nM). | [3] |

| p300 | IC50 = 2.3 nM | [3] | |||

| A-485 | HAT Domain | p300/CBP | - | A selective p300/CBP catalytic inhibitor. | [13] |

| C646 | HAT Domain | p300/CBP | - | Specifically inhibits the acetyltransferase activities of p300 and CBP. | [14] |

Table 2: Effects of CBP/p300 Inhibition/Knockdown on Prostate Cancer Models

| Model System | Intervention | Measured Effect | Quantitative Result | Reference |

| 22Rv1 Cells | CCS1357 | Inhibition of cell proliferation | IC50 = 350 nM | [12] |

| LNCaP-AR Cells | CCS1357 | Inhibition of cell proliferation | IC50 = 100 nM | [12] |

| LNCaP, VCaP, 22Rv1 Cells | GNE-049 (1 µM) | Downregulation of AR target genes (e.g., KLK3, TMPRSS2) | Significant dose-dependent inhibition | [2] |

| 22Rv1 & LNCaP95 Cells | siRNA knockdown of CBP and/or p300 | Reduction in AR-FL, AR-V7, and C-MYC protein | Consistent reduction in expression | [1] |

| 22Rv1 Xenograft | CCS1477 (single oral dose, 30mg/kg) | Inhibition of plasma PSA and tumor AR/AR-V7 | Significant inhibition observed | [12] |

| JQ1-resistant 22Rv1 cells | CCS1477 | Inhibition of cell proliferation | Increased sensitivity compared to parental cells | [1] |

Key Experimental Protocols and Workflows

Investigating the role of CBP/p300 in AR signaling involves a set of core molecular biology techniques to probe protein-DNA interactions, protein-protein interactions, and transcriptional activity.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if CBP/p300 and AR are physically associated with specific genomic regions, such as the enhancers or promoters of AR target genes (e.g., KLK3, TMPRSS2).[1][10]

Detailed Methodology:

-

Cross-linking: Treat prostate cancer cells (e.g., 22Rv1, VCaP) with 1% formaldehyde to cross-link proteins to DNA.[15][16]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[10]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with specific antibodies against CBP, p300, or AR.[1][10] A non-specific IgG is used as a negative control.

-

Immune Complex Capture: Add Protein A/G-Sepharose beads to capture the antibody-chromatin complexes.[10]

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the precipitated DNA using phenol-chloroform extraction or silica columns.

-

Analysis: Quantify the amount of precipitated DNA for specific gene loci using quantitative PCR (qPCR) with primers designed for known AREs or CBP binding sites.[1] The results are often expressed as a percentage of the input chromatin.[1]

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to demonstrate a direct or indirect physical interaction between CBP/p300 and AR within a protein complex.[10][17]

Detailed Methodology:

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., IP Lysis Buffer) to preserve protein-protein interactions.[17]

-

Pre-clearing: Incubate the whole-cell lysate with Protein A/G beads and a control IgG to minimize non-specific binding.[17]

-

Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the "bait" protein (e.g., anti-AR).[10]

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate to bind the antibody-protein complex.

-

Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-p300).[17]

Luciferase Reporter Assay

This assay provides a quantitative measure of AR transcriptional activity.[8] It uses a plasmid containing a luciferase reporter gene under the control of a promoter with multiple AREs.[9][18]

Detailed Methodology:

-

Transfection: Co-transfect cells (e.g., LNCaP or AR-negative cells like 293FT with an AR expression vector) with the ARE-luciferase reporter plasmid.[8][18] A second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included for normalization.

-

Treatment: After transfection, treat the cells with androgens (e.g., R1881, DHT), antagonists, and/or CBP/p300 inhibitors for a specified period (e.g., 24-48 hours).[18]

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Add the appropriate luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.[18]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. The activity is often expressed as fold-induction over a vehicle control.[19]

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of purified CBP/p300 and the effect of inhibitors.

Detailed Methodology:

-

Reaction Setup: In a reaction buffer, combine recombinant CBP or p300 enzyme with a histone substrate (e.g., core histones, H3/H4 tetramers, or a synthetic histone tail peptide).[20][21][22]

-

Inhibitor Addition: Add the HAT inhibitor (e.g., C646) or vehicle control (DMSO) and pre-incubate.

-

Initiate Reaction: Start the reaction by adding acetyl-CoA, often radiolabeled with 3H or 14C.[21][22]

-

Incubation: Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).[20]

-

Stop Reaction & Analysis: Stop the reaction and quantify the transfer of the radiolabeled acetyl group to the histone substrate, typically by spotting the reaction onto filter paper, washing away unincorporated acetyl-CoA, and measuring radioactivity with a scintillation counter. Alternatively, the reaction can be analyzed by Western blot using antibodies specific to acetylated histone marks.

Role in Castration-Resistant Prostate Cancer (CRPC)

The transition to CRPC is characterized by the reactivation of AR signaling despite low levels of circulating androgens.[1][23] CBP/p300 are pivotal in this process.

-

Upregulation in CRPC: The expression of both CBP and p300 is often elevated in CRPC tissues compared to primary prostate cancer, and this high expression correlates with AR activity signatures.[4][6]

-

Ligand-Independent AR Activation: Cytokines such as Interleukin-4 (IL-4) and Interleukin-6 (IL-6) can activate the AR in the absence of androgens.[3][14] This activation is dependent on CBP/p300. For instance, IL-4 has been shown to increase CBP/p300 protein expression, enhance the AR-CBP/p300 interaction, and increase the recruitment of CBP/p300 to AREs.[3][10]

-

Co-activation of AR Splice Variants (AR-SVs): CRPC often involves the expression of constitutively active AR-SVs, such as AR-V7, which lack the ligand-binding domain.[1] CBP/p300 are also required for the transcriptional activity of these variants, and their inhibition can downregulate both full-length AR and AR-V7 protein levels.[1][12]

Conclusion and Future Directions

CBP and p300 are not merely accessory proteins but are central hubs that integrate multiple signals to drive the AR transcriptional program. Their enzymatic activity and role as scaffolding proteins are indispensable for the chromatin modifications required for AR target gene expression. In the context of CRPC, their upregulation and mediation of ligand-independent AR activation make them critical drivers of therapy resistance.[1][3]

The development of potent and selective inhibitors targeting the bromodomain and HAT domains of CBP/p300, as well as novel PROTAC degraders, has validated these co-activators as bona fide therapeutic targets.[7][15][24] Preclinical data consistently show that inhibiting CBP/p300 function leads to downregulation of the AR signaling axis, inhibition of prostate cancer cell growth, and anti-tumor activity in vivo.[1][2][7] These findings provide a strong rationale for the continued clinical development of CBP/p300 inhibitors as a novel therapeutic strategy to overcome resistance and treat lethal prostate cancer.

References

- 1. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. e-century.us [e-century.us]

- 7. Targeting the p300/CBP Axis in Lethal Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Interleukin-4 activates androgen receptor through CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. news-medical.net [news-medical.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. assaygenie.com [assaygenie.com]

- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. CBP / p300-mediated acetylation of histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Unravelling the Role of P300 and TMPRSS2 in Prostate Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pocenbrodib (Formerly FT-7051): A Novel CBP/p300 Inhibitor for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimers: Pocenbrodib is an investigational new drug and is not approved for any indication. The information presented here is based on publicly available preclinical and early-stage clinical data. As the clinical development is ongoing, this information is subject to change.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, with resistance to androgen receptor (AR) pathway inhibitors being a near-universal eventuality.[1] this compound (formerly FT-7051) is an orally available, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300, two structurally related and functionally homologous transcriptional co-activators.[2][3] By targeting the CBP/p300 axis, this compound represents a promising novel approach to overcome resistance to AR-targeted therapies in mCRPC.[2][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and ongoing clinical development of this compound for the treatment of mCRPC.

Mechanism of Action: Targeting a Key Co-activator of Androgen Receptor Signaling

Preclinical Data

This compound has demonstrated promising activity in preclinical models of prostate cancer, including those resistant to enzalutamide.[3][7] In vitro studies have shown that this compound can inhibit cell growth in both enzalutamide-sensitive and -resistant prostate cancer cell lines.[1]

| Parameter | Cell Lines | Result | Reference |

| IC50 | Enzalutamide-sensitive and -resistant prostate cancer cell lines | ~1 µM | [1] |

In vivo studies using patient-derived xenograft models also demonstrated tumor growth inhibition in both enzalutamide-sensitive and -resistant tumors.[1] These preclinical findings provided a strong rationale for the clinical development of this compound in mCRPC.

Clinical Development

This compound is currently being evaluated in a Phase 1b/2a clinical trial for patients with mCRPC. This follows a previous Phase 1 study (the COURAGE study) that assessed the safety and pharmacokinetics of the agent, then known as FT-7051.[2]

The COURAGE Study (NCT04575766)

The COURAGE study was a first-in-human, Phase 1, open-label trial of this compound (FT-7051) in men with mCRPC who had progressed on at least one androgen receptor pathway inhibitor.[3][7] The study utilized a Bayesian optimal interval (BOIN) design with an accelerated titration phase to determine the recommended Phase 2 dose.[7]

Experimental Protocol: COURAGE Study (NCT04575766)

-

Study Design: Phase 1, open-label, multicenter, dose-escalation study.[3][7]

-

Patient Population: Men with mCRPC who had progressed after at least one approved androgen receptor pathway inhibitor.[3]

-

Intervention: FT-7051 administered orally on a 28-day cycle (21 days on, 7 days off).[7][8]

-

Primary Objectives: To evaluate the safety and tolerability of FT-7051 and to determine the recommended Phase 2 dose.[7]

-

Secondary Objectives: To assess preliminary anti-tumor activity (including PSA response), pharmacokinetics, and pharmacodynamics.[7]

Preliminary Results from the COURAGE Study

As of a data cut-off in September 2021, initial results from the COURAGE study showed that this compound was generally well-tolerated.[9] The majority of treatment-emergent adverse events were Grade 1 or 2.[9] One patient experienced Grade 3 hyperglycemia, which was managed with a dose reduction.[9] This same patient demonstrated a significant and ongoing PSA decline of over 50% at 12 weeks and over 80% at 16 weeks.[9] Pharmacodynamic data from skin biopsies confirmed target engagement, showing a reduction in H3K27AC, a marker of CBP/p300 activity.[9]

| Efficacy Parameter | Patient Subgroup | Result | Reference |

| PSA Decline | 1 patient with Grade 3 hyperglycemia | >50% at 12 weeks, >80% at 16 weeks | [9] |

| Safety Parameter | Patients (n=8 as of Sept 2021) | Result | Reference |

| Treatment-Emergent Adverse Events (TEAEs) | Majority of patients | Grade 1 or 2 | [9] |

| Grade 3 TEAEs | 1 patient | Hyperglycemia (medically managed) | [9] |

Current Clinical Trial: P300-02-001 (NCT06785636)

Building on the findings from the COURAGE study, a Phase 1b/2a clinical trial of this compound is currently underway.[2] This multicenter, open-label study is designed to further evaluate the safety, pharmacokinetics, preliminary antitumor activity, and pharmacodynamics of this compound, both as a monotherapy and in combination with other standard-of-care agents for mCRPC.[4]

Experimental Protocol: P300-02-001 (NCT06785636)

-

Study Design: Phase 1b/2a, multicenter, open-label, dose-finding study.[4]

-

Patient Population: Approximately 203 adult patients with mCRPC who have progressed despite prior therapy, including at least one anti-androgen therapy.[4][10]

-

Phase 1b (Dose Escalation): this compound monotherapy at five escalating dose levels (50 mg, 100 mg, 150 mg, 200 mg, and 250 mg) administered once daily with a 5 days on/2 days off schedule.[11]

-

Phase 2a (Dose Expansion): Four cohorts will be enrolled:[11]

-

Primary Objectives: To assess the safety, objective response rate, and PSA decline of this compound alone and in combination, and to determine a preliminary recommended Phase 2 dose for the combination therapies.[4][10]

Quantitative Data from P300-02-001

The P300-02-001 trial is ongoing, and as of the date of this document, no quantitative efficacy or safety data has been publicly reported.

Future Directions

Conclusion

This compound is a promising investigational agent with a novel mechanism of action that directly addresses a key driver of resistance in mCRPC. Preclinical data and early clinical findings suggest a favorable safety profile and preliminary signs of efficacy. The ongoing Phase 1b/2a clinical trial will be instrumental in defining the role of this CBP/p300 inhibitor in the treatment landscape of advanced prostate cancer. The scientific and research community awaits the results of this study with significant interest.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. urologytimes.com [urologytimes.com]

- 3. ascopubs.org [ascopubs.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. bionews.com [bionews.com]

- 6. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Clinical Trial: NCT04575766 - My Cancer Genome [mycancergenome.org]

- 9. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]

- 10. curetoday.com [curetoday.com]

- 11. Pathos: this compound in mCRPC (Prostate Cancer) | Duke Cancer Institute [dukecancerinstitute.org]

- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

The Discovery and Development of Pocenbrodib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pocenbrodib (formerly FT-7051) is an orally bioavailable, potent, and selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These homologous proteins are critical transcriptional co-activators that play a central role in the regulation of gene expression. In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), CBP/p300 are essential for the function of the androgen receptor (AR), a key driver of tumor growth and progression. This compound is being developed to disrupt AR signaling and overcome resistance to current anti-androgen therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction: The Rationale for Targeting CBP/p300 in Prostate Cancer

Metastatic castration-resistant prostate cancer (mCRPC) is an advanced form of prostate cancer that progresses despite androgen deprivation therapy. A primary driver of mCRPC is the continued signaling of the androgen receptor (AR), which can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7.

The transcriptional activity of the AR is dependent on the recruitment of co-activator proteins, among which CBP and p300 are of paramount importance. CBP/p300 are histone acetyltransferases (HATs) that acetylate histone proteins, leading to a more open chromatin structure and facilitating the transcription of AR target genes that promote cancer cell proliferation and survival. By inhibiting the bromodomain of CBP/p300, which is responsible for "reading" acetylated histones and recruiting the transcriptional machinery, this compound offers a novel therapeutic strategy to suppress AR signaling downstream of the receptor itself. This approach holds the potential to be effective even in tumors that have developed resistance to therapies directly targeting the AR ligand-binding domain.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the CBP/p300 bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is a crucial step in the assembly of active transcription complexes. By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound prevents the recruitment of the CBP/p300 co-activator complex to chromatin, thereby inhibiting the transcription of AR-dependent genes.[1] This leads to a downstream reduction in the expression of key proteins involved in prostate cancer cell growth and survival.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols: Pocenbrodib Dosage and Administration in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and key experimental protocols for the clinical investigation of Pocenbrodib, a first-in-class, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The information is based on the publicly available data from the Phase 1b/2a clinical trial NCT06785636.

Mechanism of Action

This compound is designed to inhibit the catalytic activity of the paralogous transcriptional co-activators, p300 and CBP. These proteins are crucial for the expression of a wide array of genes involved in cancer cell growth, proliferation, and survival. In the context of metastatic castration-resistant prostate cancer (mCRPC), p300/CBP are key co-activators of the Androgen Receptor (AR), a primary driver of prostate cancer progression. By inhibiting p300/CBP, this compound aims to downregulate the expression of AR and its target genes, thereby overcoming resistance to standard-of-care AR-targeted therapies.

Clinical Trial Dosage and Administration

The following tables summarize the dosage and administration schedule for this compound in the Phase 1b/2a clinical trial (NCT06785636).

Phase 1b: Monotherapy Dose Escalation

This phase is designed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound as a monotherapy.

| Dose Level | This compound Dosage | Administration Schedule | Cycle Length |

| 1 | 50 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |

| 2 | 100 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |

| 3 | 150 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |

| 4 | 200 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |

| 5 | 250 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |

Phase 2a: Combination Therapy

This phase evaluates the safety and efficacy of this compound in combination with standard-of-care therapies for mCRPC.

| Cohort | This compound Dosage | Combination Agent | Administration Schedule |

| A | To be determined from Phase 1b | Monotherapy | Orally, once daily (QD) |

| B | To be determined from Phase 1b | Abiraterone Acetate | This compound: Orally, QD; Abiraterone: Orally, QD |

| C | To be determined from Phase 1b | Olaparib | This compound: Orally, QD; Olaparib: Orally, QD |

| D | To be determined from Phase 1b | 177Lu-PSMA-617 | This compound: Orally, QD; 177Lu-PSMA-617: Intravenous infusion every 6 weeks for up to 6 cycles |

Experimental Protocols

The following are representative protocols for the key experimental assays conducted in the this compound clinical trial. These are based on standard industry practices and publicly available information.

Pharmacokinetic (PK) Analysis Protocol

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Sample Collection:

-

Blood samples (approximately 5 mL) will be collected in K2-EDTA tubes at pre-defined time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 of Cycle 1.

-

Trough samples will be collected pre-dose on specified days throughout the treatment cycles.

-

-

Plasma Preparation:

-

Blood samples will be centrifuged at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

-

Plasma will be harvested and stored in duplicate aliquots at -80°C until analysis.

-

-

Bioanalytical Method:

-

This compound concentrations in plasma will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method will be validated for linearity, precision, accuracy, and selectivity according to regulatory guidelines.

-

-

Data Analysis:

-

Non-compartmental analysis will be used to determine key PK parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Apparent clearance (CL/F)

-

Apparent volume of distribution (Vz/F)

-

-

Pharmacodynamic (PD) and Biomarker Analysis Protocol

Objective: To assess the biological effects of this compound on its target and downstream pathways, and to identify potential biomarkers of response.

1. Prostate-Specific Antigen (PSA) Monitoring:

-

Sample Collection: Blood samples will be collected at screening, on Day 1 of each cycle, and at the end of treatment.

-

Analysis: Serum PSA levels will be measured using a validated immunoassay.

-

Response Criteria: PSA response will be defined as a ≥50% decrease from baseline, confirmed by a second measurement at least 3 weeks later.

2. Circulating Tumor Cell (CTC) Enumeration and Characterization:

-

Sample Collection: Whole blood will be collected in CellSave Preservative Tubes at baseline and at specified time points during treatment.

-

CTC Enumeration: CTCs will be enumerated using the FDA-cleared CELLSEARCH® system.

-

AR-V7 Analysis: CTCs will be further analyzed for the expression of the androgen receptor splice variant 7 (AR-V7) using a validated immunofluorescence or RT-qPCR assay.

3. Biomarker Analysis from Tumor Biopsies:

-

Sample Collection: Tumor biopsies will be collected at baseline and, where feasible, on-treatment.

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tissue sections will be stained for key biomarkers, including:

-

p300/CBP

-

Acetylated histones (e.g., H3K27ac)

-

Androgen Receptor

-

-

Next-Generation Sequencing (NGS): DNA and RNA will be extracted from tumor tissue to identify genetic alterations and gene expression profiles associated with response or resistance to this compound.

Conclusion

The clinical development of this compound represents a promising new approach for the treatment of metastatic castration-resistant prostate cancer. The Phase 1b/2a trial is designed to rigorously evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this novel p300/CBP inhibitor, both as a monotherapy and in combination with existing therapies. The comprehensive biomarker strategy integrated into the trial will be crucial for identifying patients most likely to benefit from this targeted therapy and for elucidating the mechanisms of response and resistance. The protocols outlined in these application notes provide a framework for the key experimental procedures that will generate the data necessary to advance the clinical development of this compound.

Application Notes and Protocols for the Use of Pocenbrodib in Prostate Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocenbrodib (formerly known as FT-7051) is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300, histone acetyltransferases that act as crucial co-activators for the Androgen Receptor (AR).[1][2][3] In prostate cancer, particularly in castration-resistant prostate cancer (mCRPC), AR signaling remains a key driver of tumor growth and survival. This compound's mechanism of targeting the CBP/p300 bromodomain presents a novel therapeutic strategy to overcome resistance to standard anti-androgen therapies.[1][2][3] Preclinical studies have demonstrated that this compound and its analogs exhibit significant anti-tumor activity in various prostate cancer models, including those resistant to enzalutamide. This document provides detailed application notes and protocols for the utilization of this compound in xenograft models of prostate cancer, based on available preclinical data.

Data Presentation

While specific quantitative data on tumor growth inhibition with this compound in xenograft models is limited in publicly available literature, preclinical studies have consistently reported its efficacy. One abstract noted that this compound induced tumor stasis in a patient-derived xenograft (PDX) model of enzalutamide-resistant prostate cancer. Another study mentioned that the addition of a low dose of this compound to Lu177-PSMA617 resulted in better tumor growth inhibition in a 22Rv1 xenograft model.[4][5]

To provide a quantitative context for the expected efficacy of CBP/p300 inhibitors, data from a similar compound, CCS1477, is presented below.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Resistance Profile | IC50 (µM) | Reference |

| Enzalutamide-sensitive | - | ~1 | [6] |

| Enzalutamide-resistant | - | ~1 | [6] |

Table 2: In Vivo Efficacy of the CBP/p300 Inhibitor CCS1477 in a 22Rv1 Xenograft Model

| Treatment Group | Dosing Schedule | Observation Period | Tumor Growth Inhibition | Reference |

| CCS1477 10 mg/kg | Once daily (qd) | 28 days | Complete | [1][7] |

| CCS1477 20 mg/kg | Once daily (qd) | 28 days | Complete | [1][7] |

| CCS1477 30 mg/kg | Every other day (qod) | 28 days | Complete | [1][7] |

Signaling Pathway

This compound targets the CBP/p300 complex, which plays a critical role in androgen receptor (AR) signaling. By inhibiting the bromodomain of CBP/p300, this compound prevents the recruitment of these co-activators to the AR, thereby inhibiting AR-mediated gene transcription and subsequent tumor cell proliferation.

Caption: this compound inhibits CBP/p300, disrupting AR signaling.

Experimental Protocols

The following are generalized protocols for utilizing this compound in prostate cancer xenograft models, based on standard methodologies.

Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using the 22Rv1 prostate cancer cell line, which is known to express both full-length and splice-variant AR.

Materials:

-

22Rv1 human prostate carcinoma cells

-

Growth medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel® Basement Membrane Matrix

-

Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Calipers

-

Sterile surgical instruments

Procedure:

-

Cell Culture: Culture 22Rv1 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

-

Cell Implantation:

-

Resuspend harvested cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

Treatment Initiation:

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare this compound in the vehicle solution at the desired concentrations (e.g., based on CCS1477 data: 10-30 mg/kg).

-

Administer this compound or vehicle to the respective groups via oral gavage daily or as determined by the experimental design.

-

-

Endpoint Analysis:

-

Continue treatment for the specified duration (e.g., 28 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Caption: Workflow for a cell line-derived xenograft study.

Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of a PDX model, which more closely recapitulates the heterogeneity of human tumors.

Materials:

-

Fresh prostate cancer tissue from a patient (e.g., from biopsy or radical prostatectomy)

-

Transport medium (e.g., DMEM with antibiotics)

-

Male immunodeficient mice (e.g., NOD-SCID)

-

Surgical instruments

-

This compound and vehicle

Procedure:

-

Tissue Acquisition and Preparation:

-

Obtain fresh tumor tissue under sterile conditions and place it in transport medium on ice.

-

In a sterile hood, mince the tissue into small fragments (1-3 mm³).

-

-

Implantation:

-

Anesthetize a mouse.

-

Make a small incision on the flank and create a subcutaneous pocket.

-

Implant one or two tumor fragments into the pocket.

-

Close the incision with surgical clips or sutures.

-

-

Tumor Engraftment and Passaging:

-

Monitor the mice for tumor engraftment. This can take several months.

-

Once a tumor reaches approximately 1000 mm³, it can be excised and passaged into new cohorts of mice for expansion.

-

-

Treatment Study:

-

Once a sufficient number of mice with established PDX tumors of 100-200 mm³ are available, randomize them into treatment and control groups.

-

Administer this compound or vehicle as described in the CDX protocol.

-

Monitor tumor growth and animal health.

-

At the study endpoint, collect tumors for analysis.

-

Caption: Workflow for a patient-derived xenograft study.

Conclusion

This compound is a promising therapeutic agent for the treatment of prostate cancer, particularly in the context of resistance to current therapies. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies using xenograft models to further evaluate the efficacy and mechanism of action of this compound. While specific in vivo quantitative data for this compound is still emerging, the information available for related CBP/p300 inhibitors suggests a high potential for significant tumor growth inhibition. Careful experimental design and adherence to established protocols will be crucial for generating robust and reproducible data to support the clinical development of this novel therapeutic agent.

References

Application Notes & Protocols: Biomarker Analysis for Pocenbrodib Clinical Studies

Introduction

Pocenbrodib is an investigational small molecule inhibitor targeting the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers and drives cell proliferation, survival, and differentiation.[3][4][5] By binding to phosphotyrosine residues on receptor tyrosine kinases (RTKs) and scaffolding adapters, SHP2 becomes activated and positively modulates signal flow to downstream effectors, including RAS and ERK.[4]

Inhibition of SHP2 represents a promising therapeutic strategy to attenuate oncogenic signaling driven by various RTKs.[6][7] This document outlines a comprehensive biomarker strategy for the clinical development of this compound, designed to confirm target engagement, assess pharmacodynamic activity, and identify patient populations most likely to benefit from treatment. The protocols herein provide detailed methodologies for the analysis of key biomarkers in clinical specimens.

Biomarker Strategy

A multi-faceted biomarker strategy is essential to guide the clinical development of this compound. This strategy incorporates target engagement, pharmacodynamic, predictive, and potential resistance biomarkers.

-

Target Engagement Biomarkers: Confirm that this compound interacts with its intended target, SHP2, in the clinical setting.

-

Pharmacodynamic (PD) Biomarkers: Provide evidence of the downstream biological effects of SHP2 inhibition, primarily the suppression of the MAPK pathway.[12][13]

-

Predictive Biomarkers: Identify genetic or protein expression signatures that correlate with clinical response, enabling patient stratification.

-

Resistance Biomarkers: Investigate mechanisms of innate or acquired resistance to this compound.

Data Presentation: Quantitative Biomarker Analysis

Data collected from biomarker assays should be summarized to allow for clear interpretation and comparison across dose levels and patient cohorts.

Table 1: Pharmacodynamic Modulation of p-ERK in Tumor Biopsies

| Patient ID | Treatment Cycle | Dose Level (mg) | Baseline p-ERK H-Score¹ | On-Treatment p-ERK H-Score¹ | Percent Change (%) |

|---|---|---|---|---|---|

| 001-001 | C1D15 | 50 | 250 | 100 | -60% |

| 001-002 | C1D15 | 50 | 180 | 110 | -39% |

| 002-001 | C1D15 | 100 | 290 | 75 | -74% |

| 002-002 | C1D15 | 100 | 210 | 80 | -62% |

| ... | ... | ... | ... | ... | ... |

¹ H-Score is calculated as: [1 * (% cells staining weak) + 2 * (% cells staining moderate) + 3 * (% cells staining strong)]. Range: 0-300.

Table 2: Predictive Biomarker Frequency and Clinical Response

| Biomarker (Gene Mutation) | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

|---|---|---|---|

| KRAS G12C | 15 | 40% | 87% |

| KRAS (Other) | 25 | 28% | 72% |

| NF1 LoF | 8 | 50% | 88% |

| BRAF V600E | 12 | 17% | 58% |

| Wild-Type Panel | 40 | 10% | 45% |

Signaling Pathway and Experimental Workflows

SHP2-MAPK Signaling Pathway

The diagram below illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to the downstream RAS-RAF-MEK-ERK cascade. This compound acts by inhibiting SHP2, thereby blocking this signal transmission.

Experimental Workflow: p-ERK Immunohistochemistry (IHC)

This workflow outlines the key steps for assessing the pharmacodynamic effects of this compound by measuring phosphorylated ERK (p-ERK) levels in tumor tissue.

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Phospho-ERK1/2 (Thr202/Tyr204)

Purpose: To quantify the change in MAPK pathway activity in tumor tissue following treatment with this compound by measuring the levels of phosphorylated ERK (p-ERK), a key downstream biomarker.[12][14]

Specimen: Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue sections (4-5 µm). Paired baseline and on-treatment biopsies are required.

Materials:

-

FFPE slides

-

Xylene and graded ethanol series

-

Deionized water (dH₂O)

-

Antigen retrieval solution (Citrate Buffer, 10 mM, pH 6.0)

-

Wash Buffer (TBS-T: Tris-Buffered Saline with 0.05% Tween-20)

-

Peroxidase Block (3% H₂O₂)

-

Protein Block (e.g., Normal Goat Serum)

-

Primary Antibody: Rabbit monoclonal anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene: 2 x 5 minutes.

-

Rehydrate through graded ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse in dH₂O for 5 minutes.

-

-

Antigen Retrieval:

-

Place slides in a staining dish filled with Citrate Buffer.

-

Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature (approx. 30 minutes).

-

Rinse slides in dH₂O, then TBS-T.

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

-

Rinse 2 x 5 minutes in TBS-T.

-

Apply Protein Block and incubate for 30 minutes to reduce non-specific binding.

-

Drain block solution (do not rinse) and apply primary antibody diluted according to manufacturer's specifications. Incubate overnight at 4°C in a humidified chamber.

-

Rinse 3 x 5 minutes in TBS-T.

-

Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Rinse 3 x 5 minutes in TBS-T.

-

Prepare and apply DAB substrate solution. Incubate for 5-10 minutes, or until desired stain intensity is reached (monitor microscopically).

-

Rinse slides with dH₂O to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the slides in running tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Coverslip slides using a permanent mounting medium.

-

-

Analysis:

-

Slides are digitally scanned using a whole-slide scanner.

-

An image analysis algorithm is used to quantify the intensity and percentage of p-ERK positive tumor cells.

-

The output is reported as an H-score (Histoscore), calculated as: H-score = Σ(i × Pi), where 'i' is the intensity score (0, 1, 2, 3) and 'Pi' is the percentage of cells staining at that intensity.

-

The percent change in H-score from baseline to on-treatment biopsy is calculated for each patient.

-

Protocol 2: Next-Generation Sequencing (NGS) for Predictive Biomarkers

Purpose: To identify genetic alterations in key cancer-related genes (e.g., KRAS, BRAF, NF1) that may predict sensitivity to SHP2 inhibition.

Specimen: FFPE tumor tissue shavings or circulating tumor DNA (ctDNA) from plasma.

Materials:

-

DNA extraction kit (FFPE or plasma-specific)

-

Qubit or similar fluorometer for DNA quantification

-

Targeted NGS panel library preparation kit (e.g., covering key MAPK pathway genes)

-

NGS instrument (e.g., Illumina MiSeq/NextSeq)

-

Bioinformatics analysis pipeline

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from FFPE tissue sections or ctDNA from plasma according to the kit manufacturer's protocol.

-

Quantify the extracted DNA and assess its quality (e.g., using A260/A280 ratios and fragment analysis).

-

-

Library Preparation:

-

Using 10-100 ng of DNA, prepare sequencing libraries using a targeted gene panel. This involves:

-

DNA fragmentation (if required).

-

End-repair and A-tailing.

-

Ligation of sequencing adapters with unique molecular identifiers (UMIs) to reduce sequencing errors.

-

Target enrichment using hybrid-capture probes specific for genes of interest (KRAS, BRAF, NF1, PTPN11, etc.).

-

PCR amplification of the captured libraries.

-

-

-

Sequencing:

-

Quantify and pool the prepared libraries.

-

Sequence the library pool on an NGS instrument to achieve a minimum mean target coverage of >500x for tissue DNA and >2000x for ctDNA.

-

-

Data Analysis:

-

The workflow diagram below outlines the bioinformatic analysis steps.

-

Raw sequencing data (FASTQ files) are aligned to the human reference genome (e.g., hg38).

-

Variant calling is performed to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).

-

Identified variants are annotated using databases (e.g., COSMIC, ClinVar) to determine their clinical significance.

-

A final report is generated listing all detected pathogenic or likely pathogenic mutations.

-

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP2 Phosphatase [biology.kenyon.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]

- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 10. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]

- 11. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Techniques for Measuring CBP/p300 Inhibition by Pocenbrodib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for various in vitro and cellular assays to measure the inhibitory activity of Pocenbrodib on CBP/p300. The included methodologies are designed to enable researchers to accurately quantify the potency and cellular effects of this compound and other CBP/p300 inhibitors.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against CBP/p300 has been characterized using a variety of assays. The following table summarizes the available quantitative data.

| Assay Type | Target | Parameter | Value (µM) | Cell Line/System |

| Cell-Based Proliferation Assay | CBP/p300 | IC50 | ~1 | Enzalutamide-sensitive and -resistant prostate cancer cell lines |

Signaling Pathways Involving CBP/p300 and Inhibition by this compound

CBP and p300 are crucial co-activators in multiple signaling pathways implicated in cancer progression. This compound exerts its therapeutic effect by inhibiting the function of CBP/p300 in these pathways.

Experimental Protocols

Biochemical Assays for CBP/p300 Inhibition

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct inhibition of CBP/p300 histone acetyltransferase activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.

-

Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.

-

Recombinant human CBP or p300 enzyme.

-

Biotinylated histone H3 or H4 peptide substrate.

-

Acetyl-CoA.

-

Detection Reagents: Europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of CBP/p300 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a 10 µL mixture of biotinylated histone peptide and Acetyl-CoA.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the product by adding 10 µL of detection reagent mixture.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is another proximity-based assay to measure CBP/p300 HAT activity.

Protocol:

-

Reagent Preparation:

-

Similar to the TR-FRET assay, prepare assay buffer, enzyme, biotinylated peptide substrate, Acetyl-CoA, and this compound dilutions.

-

Detection Reagents: Streptavidin-coated Donor beads and anti-acetylated lysine antibody-conjugated Acceptor beads.

-

-

Assay Procedure:

-

Follow a similar initial procedure as the TR-FRET assay for dispensing inhibitor, enzyme, and substrates.

-

After the HAT reaction incubation, add the Acceptor beads and incubate.

-

Add the Donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the this compound concentration to determine the IC50.

-

Cellular Assays for CBP/p300 Inhibition

1. Western Blot for Histone Acetylation

This method directly measures the effect of this compound on the acetylation of histone proteins in cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone band to the total histone band.

-

Plot the normalized intensity against the this compound concentration to determine the IC50 for histone acetylation inhibition.

-

2. High-Content Imaging of Histone Acetylation

This method provides a quantitative, image-based analysis of histone acetylation at the single-cell level.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 96- or 384-well imaging plates.

-

Treat with a dilution series of this compound for the desired time.

-

-

Immunofluorescence Staining:

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against a specific histone acetylation mark (e.g., H3K27ac).

-

Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to segment the nuclei and quantify the mean fluorescence intensity of the histone acetylation signal per nucleus.

-

-

Data Analysis:

-

Plot the mean fluorescence intensity against the this compound concentration and fit to a dose-response curve to calculate the IC50.

-

Conclusion

The assays described in these application notes provide a robust toolkit for researchers to characterize the inhibitory activity of this compound and other CBP/p300 inhibitors. The combination of biochemical and cellular assays allows for a comprehensive understanding of a compound's potency, mechanism of action, and cellular efficacy. These detailed protocols should serve as a valuable resource for drug discovery and development professionals working in the field of epigenetic cancer therapy.

References

- 1. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]

- 2. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]

- 3. urologytimes.com [urologytimes.com]

- 4. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]

- 5. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]

- 6. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]

- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Application Notes and Protocols: Olaparib and Pocenbrodib Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current research, proposed mechanism of action, and relevant protocols for the combination therapy of Olaparib, a Poly(ADP-ribose) polymerase (PARP) inhibitor, and Pocenbrodib (also known as CCS1477 or Inobrodib), a CBP/p300 inhibitor. This combination is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Introduction

The combination of Olaparib and this compound is a novel therapeutic strategy aimed at exploiting synthetic lethality to enhance anti-tumor efficacy, particularly in cancers that have developed resistance to standard therapies.[1] Olaparib is an established PARP inhibitor that targets cancer cells with deficiencies in homologous recombination repair (HRR) of DNA damage.[2] this compound is an inhibitor of the histone acetyltransferases CREB-binding protein (CBP) and p300, which are critical coactivators in various oncogenic signaling pathways, including the androgen receptor (AR) pathway.[3][4] Preclinical evidence suggests a synergistic effect between these two agents, which has led to ongoing clinical evaluation.[5]

Mechanism of Action: A Synergistic Approach

The therapeutic rationale for combining a PARP inhibitor with a CBP/p300 inhibitor is based on the principle of inducing synthetic lethality by targeting two distinct but complementary pathways involved in DNA damage repair and gene transcription.

Olaparib's Role: As a PARP inhibitor, Olaparib blocks the repair of single-strand DNA breaks. In cancer cells with underlying defects in homologous recombination repair (HRR), these unrepaired single-strand breaks escalate to toxic double-strand breaks during DNA replication, leading to cell death.[2]

This compound's Contribution: The CBP/p300 proteins are crucial for the transcriptional regulation of genes involved in multiple cellular processes, including DNA repair.[3] Inhibition of CBP/p300 by this compound is hypothesized to downregulate the expression of key HRR proteins, thereby inducing a "BRCAness" phenotype in cancer cells that are otherwise proficient in homologous recombination. This acquired HRR deficiency renders the cancer cells vulnerable to the cytotoxic effects of PARP inhibition.

Preclinical studies in mCRPC models have shown that the combination of this compound (CCS1477) and Olaparib leads to an increase in DNA damage markers, indicating a synergistic impairment of DNA damage repair mechanisms.[5]

Signaling Pathway

References

- 1. A patient-derived explant culture of human prostate cancer to test drug efficacy | RE-Place [re-place.be]

- 2. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Pocenbrodib Sensitivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocenbrodib (formerly FT-7051) is a potent and selective oral inhibitor of the CREB-binding protein (CBP) and p300, two closely related and critical transcriptional co-activators.[1][2][3][4][5] In malignancies such as metastatic castration-resistant prostate cancer (mCRPC), CBP/p300 play a crucial role in driving oncogenic gene expression programs, including those regulated by the androgen receptor (AR).[1][5] By inhibiting the bromodomain of CBP/p300, this compound disrupts the transcription of key cancer-driving genes, including AR and MYC, offering a promising therapeutic strategy for cancers dependent on these pathways.[6]

These application notes provide a comprehensive guide for designing and executing preclinical sensitivity screening of this compound. The protocols herein detail methods for assessing cell viability, apoptosis, and target engagement in relevant cancer cell line models.

Mechanism of Action: The CBP/p300 Signaling Axis

CBP and p300 are histone acetyltransferases (HATs) that act as scaffold proteins, integrating multiple signaling pathways to regulate gene expression. They are recruited to chromatin by transcription factors, where they acetylate histones and other proteins, leading to a more open chromatin structure and transcriptional activation. In prostate cancer, CBP/p300 are critical co-activators for the androgen receptor. Even in castration-resistant states where AR signaling is reactivated, CBP/p300 are essential for the expression of AR and its target genes. This compound, by inhibiting the acetyl-lysine binding bromodomain of CBP/p300, prevents their recruitment to chromatin, thereby downregulating the expression of oncogenes like AR and MYC.

Experimental Design for Sensitivity Screening

A robust screening strategy for this compound should include a panel of cell lines with varying AR status to determine the spectrum of activity and potential biomarkers of sensitivity.

Recommended Cell Line Panel:

| Cell Line | AR Status | Characteristics |

| VCaP | AR Positive | Represents AR-dependent prostate cancer. |

| 22Rv1 | AR Positive | Expresses both full-length AR and AR splice variants (e.g., AR-V7), a model for castration resistance.[7] |

| LNCaP95 | AR Positive | An LNCaP derivative that expresses AR splice variants and is resistant to enzalutamide.[7] |

| PC3 | AR Negative | A model for AR-independent prostate cancer. |

| DU145 | AR Negative | Another model for AR-independent prostate cancer. |

Protocol 1: Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[8][9][10]

Workflow

Materials

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines

-

Appropriate cell culture medium and serum

-

Opaque-walled 96-well plates suitable for cell culture

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

-

Include wells with medium only for background measurement.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-